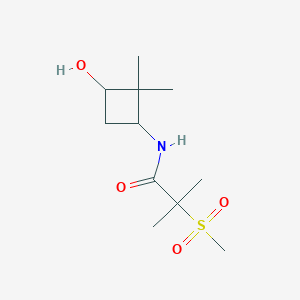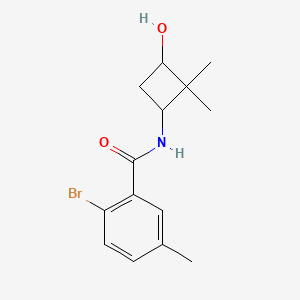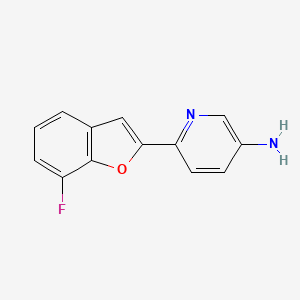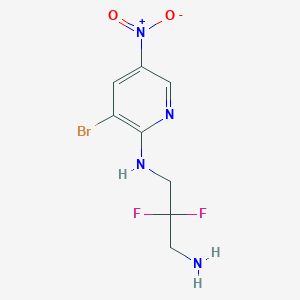
N'-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine is a complex organic compound that features a pyridine ring substituted with bromine and nitro groups, along with a difluoropropane diamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine typically involves multiple steps. One common approach starts with the bromination of 2-nitropyridine to yield 3-bromo-5-nitropyridine . This intermediate is then subjected to nucleophilic substitution reactions with difluoropropane diamine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
化学反応の分析
Types of Reactions
N’-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine.
Oxidation: The compound can be oxidized under strong conditions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.
Reduction: The major product is the corresponding amine.
Oxidation: Products include various oxidized derivatives depending on the conditions.
科学的研究の応用
N’-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly kinase inhibitors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of substituted pyridines with biological macromolecules.
作用機序
The mechanism of action of N’-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions, while the difluoropropane diamine moiety can enhance binding affinity through hydrophobic interactions .
類似化合物との比較
Similar Compounds
Uniqueness
N’-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine is unique due to the presence of both bromine and nitro groups on the pyridine ring, combined with a difluoropropane diamine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
N'-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF2N4O2/c9-6-1-5(15(16)17)2-13-7(6)14-4-8(10,11)3-12/h1-2H,3-4,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNSNLVCRSQODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)NCC(CN)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
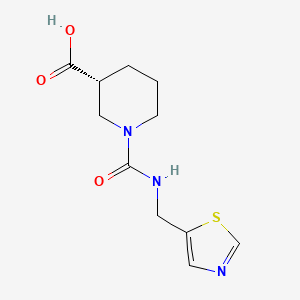
![1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol](/img/structure/B6644431.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol](/img/structure/B6644433.png)
![2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid](/img/structure/B6644436.png)
![3-[[2-(Hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B6644444.png)
![2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6644453.png)
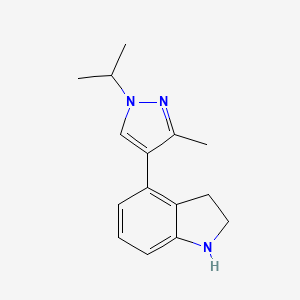
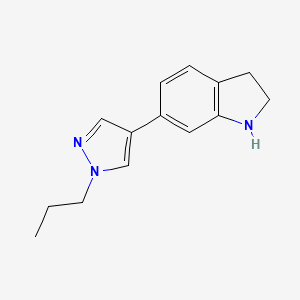

![5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid](/img/structure/B6644528.png)
![5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6644531.png)
